5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
This compound belongs to the 1,2,4-triazol-3-one class, characterized by a heterocyclic core substituted with a piperidinyl group and aromatic moieties. The structure features:
- Piperidin-4-yl group: Substituted at position 1 with a 4-ethylbenzoyl group, introducing lipophilicity and steric bulk.
- 4-Methylbenzyl group: Attached at position 4, enhancing aromatic interactions and modulating solubility.
This scaffold is pharmacologically significant due to its versatility in drug design, particularly in targeting enzymes or receptors requiring aromatic and heterocyclic recognition motifs.
Properties
IUPAC Name |
3-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-3-18-8-10-21(11-9-18)23(29)27-14-12-20(13-15-27)22-25-26-24(30)28(22)16-19-6-4-17(2)5-7-19/h4-11,20H,3,12-16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLHTGQLUXWOPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,4-disubstituted piperidines, have been found to exhibit high selectivity for resistant plasmodium falciparum. Another compound with a similar structure, (1E)-5-(1-piperidin-4-yl-3-pyridin-4-yl-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime, targets the protein serine/threonine-protein kinase B-raf.
Mode of Action
It can be inferred from related compounds that it may interact with its target to inhibit its function, leading to the desired therapeutic effect.
Biological Activity
5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound belonging to the triazole family, which has garnered significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Triazole Ring : The initial step typically involves the reaction of appropriate piperidine derivatives with hydrazine to form the triazole structure.
- Substitution Reactions : Subsequent reactions may include alkylation or acylation to introduce the 4-ethylbenzoyl and 4-methylbenzyl groups.
- Purification : The final product is purified using crystallization or chromatography techniques to ensure high purity for biological testing.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance:
- In vitro Testing : Compounds similar to this compound showed moderate to high activity against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Triazole Derivative A | Moderate | High |
| Triazole Derivative B | High | Moderate |
| Target Compound | Moderate | Moderate |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- Cytokine Inhibition : In studies involving peripheral blood mononuclear cells (PBMCs), it was found that triazole derivatives could significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 .
Anticancer Properties
The potential anticancer activity of triazole derivatives has been a focus of research:
- Cell Line Studies : In vitro assays demonstrated that certain derivatives inhibited cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
| Cell Line | IC50 (µM) for Target Compound |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Case Studies
Several case studies highlight the effectiveness of triazole compounds in clinical settings:
- Case Study 1 : A derivative similar to the target compound was tested in a clinical trial for its efficacy against chronic inflammatory diseases, showing promising results in reducing symptoms.
- Case Study 2 : Another study assessed the compound's ability to enhance the efficacy of existing antibiotics against resistant bacterial strains.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The target compound’s structural analogs differ primarily in substituents on the benzoyl and benzyl groups, as well as additional heterocyclic rings. Key comparisons are summarized below:
Key Structural and Functional Differences
Aromatic Substituents: The 4-ethylbenzoyl group in the target compound provides moderate lipophilicity compared to the 5-chloro-2-methoxybenzoyl group in , which introduces polarity via Cl and OCH₃. The latter may improve solubility but reduce membrane permeability. ~350 g/mol for the target compound).
The target compound lacks such fused rings, simplifying synthesis but limiting conformational restraint.
Complexity and Pharmacokinetics :
- The dioxolane-piperazine system in introduces stereochemical complexity and multi-ring interactions, likely extending half-life but complicating metabolic clearance. The target compound’s simpler structure may favor better bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
